molecular formula C7H16Cl2N2O B2418730 4-Aminocyclohexane-1-carboxamide;dihydrochloride CAS No. 2567504-95-2

4-Aminocyclohexane-1-carboxamide;dihydrochloride

Cat. No.: B2418730
CAS No.: 2567504-95-2
M. Wt: 215.12
InChI Key: UEEYQGGTIAZCIM-RUTFAPCESA-N
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Description

4-Aminocyclohexane-1-carboxamide;dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O. It is a derivative of cyclohexane, featuring an amino group and a carboxamide group attached to the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocyclohexane-1-carboxamide;dihydrochloride typically involves the reduction of 4-nitrocyclohexane-1-carboxamide followed by the conversion of the resulting amine to its dihydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Aminocyclohexane-1-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, cyclohexylamine derivatives, and various substituted cyclohexane derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-Aminocyclohexane-1-carboxamide;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminocyclohexane-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The carboxamide group can also participate in various interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an amino group and a carboxamide group on the cyclohexane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-aminocyclohexane-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h5-6H,1-4,8H2,(H2,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEYQGGTIAZCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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